3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid
Description
The compound 3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid is a benzoic acid derivative featuring a phenoxy-methyl backbone substituted with ethoxy (OCH2CH3), formyl (CHO), and iodo (I) groups at positions 2, 4, and 6, respectively. The benzoic acid moiety is attached at position 3 of the benzene ring. This structure combines electron-withdrawing (formyl, iodo) and electron-donating (ethoxy) groups, making it a versatile intermediate for pharmaceutical and materials science applications, particularly in drug design and crystallography due to its heavy iodine atom.
Properties
IUPAC Name |
3-[(2-ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-4-3-5-13(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSZMMGBZZPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid involves multiple steps, starting with the iodination of a phenol derivative, followed by formylation and ethoxylation reactions. The final step involves the esterification of the benzoic acid . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-((2-Ethoxy-4-carboxy-6-iodophenoxy)methyl)benzoic acid.
Reduction: 3-((2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)methyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations and Their Effects
Methoxy vs. Ethoxy Substitution
- 3-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid (CAS 429625-86-5) differs by having a methoxy (OCH3) group instead of ethoxy at position 2. Methoxy, being smaller, may improve solubility in polar solvents.
Halogen Substitution (Iodo vs. Bromo)
- 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) and 3-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 872547-33-6) replace iodine with bromine. Impact: Bromine’s smaller atomic radius and lower electronegativity compared to iodine reduce halogen-bonding strength and molecular weight (373.18 vs. ~440.19 g/mol). This affects crystallinity and reactivity in cross-coupling reactions (e.g., Suzuki coupling for brominated analogs vs. Stille for iodinated ones).
Positional Isomerism
- 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) places the benzoic acid group at position 4 instead of 3.
2.2 Functional Group Complexity
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C24H18N4O6) introduces a triazine ring.
2.4 Physical and Chemical Properties
Q & A
Q. What are the key structural features of 3-((2-Ethoxy-4-formyl-6-iodophenoxy)methyl)benzoic acid, and how are they confirmed experimentally?
The compound contains a benzoic acid core linked via a methylene bridge to a substituted phenoxy group (2-ethoxy, 4-formyl, 6-iodo). Key features include the ethoxy group (electron-donating), formyl moiety (electrophilic), and iodine (heavy atom for crystallography). Structural confirmation involves:
- 1H/13C NMR : Peaks for formyl protons (~9.8–10.0 ppm) and aromatic protons (split patterns due to iodine’s anisotropic effect) .
- X-ray crystallography : Heavy iodine atom aids in resolving crystal packing and bond angles .
- Mass spectrometry : Molecular ion peak ([M+H]+) and fragmentation patterns validate the molecular formula .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
A multi-technique approach is required:
- NMR spectroscopy : Assigns proton environments (e.g., formyl, ethoxy, aromatic protons) and confirms substitution patterns .
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and formyl (C=O ~1680 cm⁻¹) groups .
- Elemental analysis : Validates C, H, O, and I content .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Stepwise functionalization : Introduce iodine early via electrophilic iodination (e.g., I₂/HIO₃) to avoid competing reactions at the formyl group .
- Protection/deprotection : Use tert-butyl esters to protect the benzoic acid during formylation, preventing side reactions .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates intermediates; recrystallization in ethanol removes polar byproducts .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- Variable-temperature NMR : Reduces signal broadening caused by slow conformational exchange in the phenoxy-methyl bridge .
- Isotopic labeling : Replace exchangeable protons (e.g., formyl -CHO) with deuterium to simplify spectra .
Q. How does the presence of the iodophenoxy group influence the compound’s reactivity in cross-coupling reactions?
The iodine atom enables Ullmann or Suzuki-Miyaura couplings for functionalization:
- Palladium catalysis : React with arylboronic acids to replace iodine with aryl groups (e.g., for drug analog synthesis) .
- Copper-mediated coupling : Attach amines or alkynes under mild conditions (60–80°C) . Note : The electron-withdrawing formyl group may reduce catalytic efficiency, requiring optimized ligand systems (e.g., XPhos) .
Q. What computational methods are suitable for predicting the compound’s stability and degradation pathways?
- DFT calculations : Model hydrolysis of the formyl group under acidic/basic conditions (B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate degradation in solvent environments (e.g., aqueous DMSO) to identify labile bonds .
- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with shelf-life predictions .
Data Contradiction Analysis
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Iodination Step | I₂/HIO₃ in AcOH, 50°C | 85% | |
| Formylation | DMF/POCl₃, 0°C → RT | 78% | |
| Purification | Silica gel (EtOAc:hexane 1:3) | Purity >95% |
Q. Table 2. Key Spectral Assignments
| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|
| Benzoic Acid -COOH | 12.8 (s, 1H) | 167.2 |
| Formyl (-CHO) | 9.92 (s, 1H) | 191.5 |
| Iodoarene (C-I) | - | 98.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
